molecular formula C8H16BrNO B1340993 2-Bromo-N-(tert-butyl)butanamide CAS No. 95904-25-9

2-Bromo-N-(tert-butyl)butanamide

Cat. No.: B1340993
CAS No.: 95904-25-9
M. Wt: 222.12 g/mol
InChI Key: DCTDIBXHVGIXFZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(tert-butyl)butanamide: is an organic compound with the molecular formula C8H16BrNO . It is a brominated amide, characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain, and a tert-butyl group attached to the nitrogen atom. This compound is used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(tert-butyl)butanamide typically involves the bromination of N-(tert-butyl)butanamide. One common method is the reaction of N-(tert-butyl)butanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(tert-butyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives.

    Elimination Reactions: Alkenes are the major products.

    Reduction Reactions: The corresponding amine is formed.

Scientific Research Applications

2-Bromo-N-(tert-butyl)butanamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of materials with specific properties, such as light-emitting diodes (LEDs).

    Analytical Chemistry: It is used in methods for detecting and analyzing chemical species, such as gas chromatography-mass spectrometry.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(tert-butyl)butanamide involves its reactivity due to the presence of the bromine atom and the tert-butyl group. The bromine atom makes the compound susceptible to nucleophilic substitution and elimination reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    2-Bromo-N-(tert-butyl)benzenesulfonamide: Similar in structure but contains a benzenesulfonamide group.

    tert-Butyl bromoacetate: Contains a bromoacetate group instead of a butanamide group.

Uniqueness: 2-Bromo-N-(tert-butyl)butanamide is unique due to its specific combination of a bromine atom and a tert-butyl group attached to a butanamide chain. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research applications.

Properties

IUPAC Name

2-bromo-N-tert-butylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c1-5-6(9)7(11)10-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTDIBXHVGIXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586132
Record name 2-Bromo-N-tert-butylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95904-25-9
Record name 2-Bromo-N-tert-butylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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